molecular formula C43H75N4O11P B1628037 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled CAS No. 92605-64-6

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled

Cat. No.: B1628037
CAS No.: 92605-64-6
M. Wt: 855 g/mol
InChI Key: ODWMPKRLTCWGFP-DIPNUNPCSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hexadecanoyloxy and benzoxadiazolyl groups, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled typically involves multi-step organic reactions. The process begins with the preparation of the hexadecanoyloxy group, followed by the introduction of the benzoxadiazolyl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the nitro group, potentially converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is often used as a fluorescent probe due to the presence of the benzoxadiazolyl group. It can be employed in imaging studies to track cellular processes and interactions.

Medicine

In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties can enhance the performance of coatings, adhesives, and other products.

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled involves its interaction with specific molecular targets. The benzoxadiazolyl group can bind to proteins and enzymes, modulating their activity. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane dynamics and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled apart is its combination of a long-chain fatty acid with a fluorescent benzoxadiazolyl group. This unique structure provides both hydrophobic and hydrophilic characteristics, making it versatile for various applications in research and industry.

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H75N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWMPKRLTCWGFP-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H75N4O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583389
Record name (2R)-2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92605-64-6
Record name (2R)-2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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